Pralidoxime Mesylate

Beschreibung

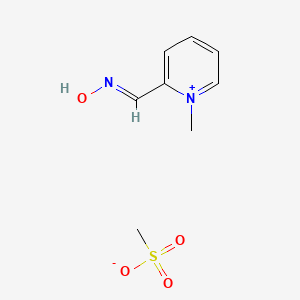

Pralidoxime mesylate (C₇H₉N₂O₂·CH₃SO₃H; molecular weight 232), also known as P2S, is a quaternary ammonium oxime and a critical antidote for organophosphate (OP) poisoning. It reactivates acetylcholinesterase (AChE) by displacing phosphoryl groups from the enzyme’s active site, restoring neuromuscular transmission at nicotinic synapses . While pralidoxime chloride (2-PAM Cl; MW 173) is the most widely used salt globally, this compound is predominantly utilized in the UK . Both forms are administered with atropine to counteract muscarinic effects, but their pharmacokinetic and physicochemical properties differ significantly .

Eigenschaften

IUPAC Name |

methanesulfonate;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZYJJGFUIAWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-97-2, 105404-71-5 | |

| Record name | Pralidoxime mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105404715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CO7XIN2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .

Analyse Chemischer Reaktionen

Acetylcholinesterase Reactivation Mechanism

Pralidoxime mesylate’s primary reaction involves nucleophilic attack on organophosphate-inhibited acetylcholinesterase:

-

Reaction : The oxime group (-NOH) displaces the organophosphate group from the enzyme’s active site, regenerating functional acetylcholinesterase .

-

Kinetics : Reactivation efficacy depends on the organophosphate structure, with higher success against diethyl esters (e.g., parathion) than dimethyl esters (e.g., malathion) .

| Organophosphate Type | Reactivation Efficiency | Aging Half-Life |

|---|---|---|

| Diethyl (e.g., parathion) | High | ~31 hours |

| Dimethyl (e.g., malathion) | Moderate | ~3.7 hours |

Data derived from acetylcholinesterase activity studies .

Degradation Pathways

Stability studies using HPLC reveal degradation under stress conditions :

-

Acidic Hydrolysis : Protonation of the oxime group leads to hydrolysis, forming pyridine-2-carboxaldehyde and hydroxylamine derivatives.

-

Oxidation : The oxime moiety is susceptible to oxidative cleavage, yielding nitroso intermediates.

-

Thermal Degradation : Elevated temperatures accelerate decomposition, producing unidentified polar metabolites.

Table 1. Degradation Products Identified via HPLC

| Condition | Major Degradation Products | Detection Method |

|---|---|---|

| 0.1N HCl, 70°C | Pyridine-2-carboxaldehyde, methanesulfonate | UV (262 nm) |

| H₂O₂, 24h | Nitroso-pralidoxime | LC-MS |

Analytical Method Optimization

Chaotropic chromatography (30 mM NaPF₆ in mobile phase) effectively separates this compound from degradation products :

Table 2. Chromatographic Performance Metrics

| Parameter | USP Method | Proposed Chaotropic Method |

|---|---|---|

| Retention Time (min) | 6.55 | 4.05 |

| Theoretical Plates | 11,968 | 5,795 |

| Resolution | 10.21 | 6.14 |

This method achieves 99.55% recovery with ≤0.62% RSD, ensuring reliable quantification in antidote formulations .

Pharmacokinetic Interactions

-

Metabolism : Hepatic conversion to inactive metabolites occurs via oxidation, with 30–50% excreted unchanged in urine .

-

Plasma Clearance : Renal clearance ranges from 3.6 mL/min/kg (organophosphate-poisoned patients) to 7.2 mL/min/kg (healthy volunteers) .

Incompatibilities and Stability

This compound is incompatible with alkaline solutions (pH >7), which catalyze oxime hydrolysis. Storage at 2–8°C in inert atmospheres preserves stability for >24 months .

Wissenschaftliche Forschungsanwendungen

Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various oxime derivatives.

- Employed in studies involving nucleophilic substitution reactions and the reactivation of inhibited enzymes .

Biology:

- Investigated for its role in reactivating acetylcholinesterase in biological systems.

- Studied for its potential protective effects against nerve agents and pesticides .

Medicine:

- Widely used as an antidote for organophosphate poisoning in clinical settings.

- Explored for its potential therapeutic applications in treating other conditions involving acetylcholinesterase inhibition .

Industry:

- Utilized in the production of antidote formulations for emergency use.

- Applied in the development of protective measures against chemical warfare agents .

Wirkmechanismus

Pralidoxime mesylate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, blocking its activity. This compound attaches to the anionic site of the enzyme and displaces the organophosphate, thereby regenerating the active enzyme . This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the symptoms of poisoning .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Controversies

- Synthesis Advancements: Novel methods for this compound synthesis (e.g., using methyl methanesulfonate) improve yield and purity, facilitating cost-effective production .

- CNS Penetration :

- This compound’s low CNS bioavailability limits utility in OP-induced seizures, prompting research into neutral oximes (e.g., K027) with better brain penetration .

Q & A

Q. What is the mechanistic basis for pralidoxime mesylate's role in reactivating acetylcholinesterase (AChE) in organophosphate (OP) poisoning?

this compound acts as an AChE reactivator by displacing phosphoryl groups from the enzyme's active site through nucleophilic attack. Its oxime group (-NOH) binds to the OP-inhibited AChE, restoring enzymatic activity. However, efficacy depends on the "aging" time of the OP-AChE complex, which varies by OP type (e.g., faster aging with soman vs. paraoxon). Methodological validation includes in vitro kinetic assays to measure reactivation rates and in vivo models assessing neuromuscular recovery .

Q. What are the recommended dosing regimens for this compound in preclinical and clinical studies?

Standard protocols for OP poisoning involve intravenous administration of 1–2 g over 15–30 minutes, repeated every 4–12 hours based on severity. However, recent clinical trials suggest higher cumulative doses (e.g., 24-hour total of 12 g) improve recovery rates in OP pesticide poisoning . Preclinical rat models often use intraperitoneal doses of 20 mg/kg to study muscle fiber protection .

Q. How is this compound quantified in antidote formulations, and what are its stability considerations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound in autoinjectors. Stability studies show degradation under acidic conditions, necessitating pH-controlled storage (pH 3–5). Chaotropic chromatography methods have been developed to resolve degradation products like 2-hydroxyiminomethyl-1-methylpyridinium .

Advanced Research Questions

Q. How do interspecies differences in blood-brain barrier (BBB) permeability impact this compound's efficacy in central nervous system (CNS) protection?

this compound's quaternary ammonium group limits BBB penetration. Rat studies using striatal microdialysis show dose-dependent CNS entry (≤20 µM), but higher doses saturate transport mechanisms. Modified analogs (e.g., dihydropyridine derivatives) enhance CNS bioavailability but require toxicity profiling .

Q. What methodological challenges arise in reconciling contradictory clinical trial data on this compound's efficacy?

Discrepancies stem from variability in OP types, dosing schedules, and endpoints (e.g., mortality vs. cholinesterase reactivation). For example, a Sri Lankan RCT found no survival benefit, while Indian studies reported reduced mortality. Researchers must stratify trials by OP class (e.g., pesticides vs. nerve agents) and standardize reactivation biomarkers (e.g., erythrocyte AChE vs. plasma butyrylcholinesterase) .

Q. How can in vitro reactivation kinetics inform personalized dosing strategies for OP-poisoned patients?

In vitro reactivation constants (kr, KD) derived from human AChE isoforms predict patient-specific responses. Coupled with pharmacokinetic/pharmacodynamic (PK/PD) modeling, this approach tailors dosing intervals to OP aging rates. For example, dimethyl OP compounds require earlier pralidoxime administration than diethyl OPs .

Q. What novel experimental models address this compound's limitations in preventing delayed neuropathy?

Hen models of OP-induced delayed neuropathy (OPIDN) are used to test pralidoxime's neuroprotective effects. Histopathological analysis of spinal cord and peripheral nerves, combined with biomarkers like neuropathic target esterase (NTE), can evaluate its capacity to mitigate axonal degeneration .

Key Research Gaps

- Pediatric Data: No controlled trials exist for this compound in children, necessitating PK studies in juvenile animal models .

- Adverse Effects: High-dose regimens may induce neuromuscular weakness; electrophysiological assays (e.g., electromyography) are needed to quantify toxicity thresholds .

- Combination Therapies: Synergy with adjuncts like magnesium sulfate or antioxidants (e.g., N-acetylcysteine) remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.